Cas no 298-46-4 (Carbamazepine)
Carbamazepine Chemical and Physical Properties
Names and Identifiers
-
- 5H-Dibenzo[b,f]azepine-5-carboxamide
- CARBAMAZEPIN
- CARBAMAZEPINE
- ANBROMINE
- TEGRETOL
- 5-Carbamoyl-5H-dibenzo(b,f)azepine
- 5-Carbamoyldibenzo(b,f)azepine
- Carbamazepine Solution
- 5H-Dibenz[b,f]azepine-5-carboxamide
- Biston
- Calepsin
- Carbelan
- CBZ
- Epitol
- Lexin
- Neurotol
- NSC 169864
- Sirtal
- Timonil
- 5-Carbamoyl-5H-dibenz[b,f]azepine
- Carbamazepen
- Finlepsin
- Carbazepine
- Equetro
- Carbamezepine
- Tegretal
- Carbatrol
- Karbamazepin
- Telesmin
- Stazepine
- Tegretol-Xr
- Carbamazepinum
- Carbamazepina
- Amizepin
- Bipotrol
- Teril
- Geigy 32883
- 5-Carbamyl-5H-dibenzo(b,f)azepine
- 5H-Dibenz(b,f)azepine-5-carboxamide
- Carnexiv
- Oxcarbazepine IMpurity A
- CarbaMazepine (D10, 98%)
- CarbaMazepine (D10, 98%) 100 ug/Ml In CH3CN-D3
- CarbaMazepine (D10, 98%) 100 ug/Ml In MeOH
- CarbaMazepine-13C6
- Carbamazepine
-
- MDL: MFCD00005073
- Inchi: 1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)
- InChI Key: FFGPTBGBLSHEPO-UHFFFAOYSA-N
- SMILES: N1(C(N)=O)C2=CC=CC=C2C=CC2=CC=CC=C12
Computed Properties
- Exact Mass: 236.09500
- Monoisotopic Mass: 236.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.5
- Topological Polar Surface Area: 46.3
Experimental Properties
- Color/Form: Not available
- Density: 1.1099 (rough estimate)
- Melting Point: 191-192 °C (lit.)
- Boiling Point: 411°C at 760 mmHg
- Flash Point: 202.4℃
- Refractive Index: 1.5906 (estimate)
- Solubility: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: soluble29mg/mL
- Water Partition Coefficient: Practice Insoluble
- PSA: 46.33000
- LogP: 4.15250
- Merck: 1781
- Solubility: Not available
- pka: 13.94±0.20(Predicted)
Carbamazepine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302-H317-H334
- Warning Statement: P261-P280-P342 + P311
- Hazardous Material transportation number:3249
- WGK Germany:2
- Hazard Category Code: 22-42/43
- Safety Instruction: S37-S24-S22-S36/37/39
- RTECS:HN8225000
-
Hazardous Material Identification:
- Toxicity:LD50 orally in mice, rats: 3750, 4025 mg/kg (Stenger, Roulet)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22; R42/43
Carbamazepine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Carbamazepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0246-10mM*1mLinDMSO |
Carbamazepine |
298-46-4 | 99.85% | 10mM*1mLinDMSO |
¥330 | 2023-07-26 | |
| MedChemExpress | HY-B0246-100mg |
Carbamazepine |
298-46-4 | 99.93% | 100mg |
¥300 | 2024-05-25 | |
| MedChemExpress | HY-B0246-500mg |
Carbamazepine |
298-46-4 | 99.93% | 500mg |
¥450 | 2024-05-25 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | KC5722-25g |
Carbamazepine |
298-46-4 | ≥98% | 25g |
¥220元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | KC5722-5g |
Carbamazepine |
298-46-4 | ≥98% | 5g |
¥80元 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S1693-50mg |
Carbamazepine |
298-46-4 | 99.81% | 50mg |
¥810.74 | 2023-09-16 | |
| ChemScence | CS-2225-100g |
Carbamazepine |
298-46-4 | 99.90% | 100g |
$93.0 | 2022-04-27 | |
| TRC | C175840-1g |
Carbamazepine |
298-46-4 | 1g |
$ 74.00 | 2023-09-08 | ||
| TRC | C175840-2.5g |
Carbamazepine |
298-46-4 | 2.5g |
$ 155.00 | 2023-04-18 | ||
| TRC | C175840-10g |
Carbamazepine |
298-46-4 | 10g |
$ 176.00 | 2023-09-08 |
Carbamazepine Suppliers
Carbamazepine Related Literature
-
Matthew Glace,Wei Wu,Harrison Kraus,David Acevedo,Thomas D. Roper,Adil Mohammad React. Chem. Eng. 2023 8 1032
-
2. The detection of ionic intermediates during the bromination of 5H-dibenz[b,f]azepine-5-carboxamide in 1,2-dichloroethaneGiuseppe Bellucci,Cinzia Chiappe,Franco Marioni,Fabio Marchetti J. Chem. Soc. Perkin Trans. 2 1992 637
-
M. F. El-Behairy,E. Sundby RSC Adv. 2016 6 98730
-
4. Index pages
-
Francesca P. A. Fabbiani,Lindsay T. Byrne,Joshua J. McKinnon,Mark A. Spackman CrystEngComm 2007 9 728
Additional information on Carbamazepine
Recent Advances in Carbamazepine (298-46-4) Research: A Comprehensive Review
Carbamazepine (CAS: 298-46-4) is a well-established anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy and bipolar disorder. Recent research has expanded its potential applications, uncovering novel mechanisms of action and exploring its efficacy in diverse therapeutic areas. This review synthesizes the latest findings on Carbamazepine, focusing on its pharmacological properties, clinical applications, and emerging research trends.
A significant area of recent investigation involves the drug's molecular interactions and its impact on ion channels. Studies have demonstrated that Carbamazepine exerts its therapeutic effects primarily by blocking voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing abnormal electrical activity in the brain. Advanced structural biology techniques, including cryo-EM and X-ray crystallography, have provided unprecedented insights into the drug's binding sites and conformational changes induced upon interaction with target proteins.
In the clinical realm, researchers have been evaluating Carbamazepine's potential in treating neuropathic pain and trigeminal neuralgia. A 2023 multicenter trial published in *The Lancet Neurology* reported superior efficacy of Carbamazepine extended-release formulations compared to standard preparations in managing refractory trigeminal neuralgia, with improved tolerability profiles. These findings support the ongoing development of novel drug delivery systems for Carbamazepine, including nanoparticle-based formulations and transdermal patches.
Pharmacogenomics has emerged as a critical focus in Carbamazepine research, particularly regarding the HLA-B*15:02 allele association with severe cutaneous adverse reactions. Recent genome-wide association studies have identified additional genetic markers that may predict treatment response and adverse event risk, paving the way for personalized medicine approaches in Carbamazepine therapy. These advancements are particularly relevant in diverse populations where genetic screening prior to prescription could significantly improve patient safety.
Environmental concerns related to Carbamazepine have also gained attention in the scientific community. As a persistent pharmaceutical pollutant, its presence in water systems has prompted investigations into advanced oxidation processes for its degradation. Researchers have developed novel photocatalytic systems using modified TiO2 nanoparticles that demonstrate enhanced efficiency in breaking down Carbamazepine molecules, addressing both environmental persistence and potential ecological toxicity.
Looking forward, the integration of artificial intelligence in Carbamazepine research shows promise for drug repurposing and combination therapy optimization. Machine learning models analyzing electronic health records have identified potential new indications for Carbamazepine in rare neurological disorders, while in silico screening approaches are accelerating the discovery of structural analogs with improved safety profiles. These technological advancements, combined with traditional pharmacological research, are expected to drive innovation in Carbamazepine-based therapeutics in the coming years.
298-46-4 (Carbamazepine) Related Products
- 154354-67-3(5H-Dibenz[b,f]azepine-5-carboxamide, N-(2-hydroxyethyl)-)
- 79181-85-4(5H-Dibenz[b,f]azepine-5-carboxamide, N-(4-aminobutyl)-)
- 198829-89-9(5H-Dibenz[b,f]azepine-5-carboxamide, N-(4-piperidinylmethyl)-)
- 41359-02-8(5H-Dibenz[b,f]azepine-5-carboxamide, N-methyl-)
- 64470-73-1(5H-DIBENZ[B,F]AZEPINE-5-CARBOXAMIDE, N-(3-OXOPROPYL)-)
- 78619-66-6(5H-DIBENZ[B,F]AZEPINE-5-CARBOXAMIDE, 3-AMINO-)
- 64470-68-4(5H-Dibenz[b,f]azepine-5-carboxamide, N-(6-hydroxyhexyl)-)
- 92483-88-0(5H-Dibenz[b,f]azepine-5-carboxamide, N,10-dimethyl-)
- 64470-69-5(5H-DIBENZ[B,F]AZEPINE-5-CARBOXAMIDE, N-(3-HYDROXYPROPYL)-)
- 836607-19-3(5H-DIBENZ[B,F]AZEPINE-5-CARBOXAMIDE, N-ETHYL-)